N-Benzylpyridinium chloride

Enzyme inhibition Alcohol dehydrogenase NAD⁺ cofactor binding

N-Benzylpyridinium chloride (CAS 2876-13-3) is a quaternary ammonium pyridinium salt with the molecular formula C₁₂H₁₂ClN (MW 205.68 g/mol), classified as 1-(phenylmethyl)pyridin-1-ium chloride. The compound consists of a pyridinium cation bearing an N-benzyl substituent paired with a chloride counterion.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 2876-13-3
Cat. No. B3050792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylpyridinium chloride
CAS2876-13-3
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
InChIInChI=1S/C12H12N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1
InChIKeyGNPSDJOWGWWXSS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpyridinium Chloride (CAS 2876-13-3): Core Structural Identity and Functional Classification for Procurement Decisions


N-Benzylpyridinium chloride (CAS 2876-13-3) is a quaternary ammonium pyridinium salt with the molecular formula C₁₂H₁₂ClN (MW 205.68 g/mol), classified as 1-(phenylmethyl)pyridin-1-ium chloride [1]. The compound consists of a pyridinium cation bearing an N-benzyl substituent paired with a chloride counterion. It is a member of the broader N-benzylpyridinium salt class, which has been investigated for enzyme inhibition, antimicrobial water purification, corrosion inhibition, and latent thermal catalysis [2]. Unlike non-benzylated pyridinium analogs such as N-methylpyridinium chloride, the benzyl group imparts enhanced hydrophobicity and π-stacking capacity, which directly influences binding affinity at NAD⁺-dependent enzyme sites and microbial membrane interactions [2].

Why N-Benzylpyridinium Chloride Cannot Be Interchanged with Generic Pyridinium or Quaternary Ammonium Salts


Direct substitution of N-benzylpyridinium chloride with unsubstituted N-alkylpyridinium salts (e.g., N-methylpyridinium chloride) or non-pyridinium benzyl quaternary ammonium compounds (e.g., benzyltriethylammonium chloride) introduces significant functional divergence. The benzyl group on the pyridinium nitrogen is not merely a hydrophobic appendage; it establishes specific π–π and cation–π interactions within the NAD⁺ cofactor binding pocket of alcohol dehydrogenase, producing competitive inhibition kinetics that smaller alkyl substituents cannot replicate [1]. In antimicrobial water purification, N-benzylpyridinium chloride and its bromide counterpart were identified as the most effective among all pyridinium groups tested for microbial capture, while other N-substituted pyridinium polymers with non-benzyl groups showed markedly reduced capture efficiency [2]. Additionally, the chloride counterion determines the compound's solubility profile and its suitability as a latent thermal initiator; replacing chloride with hexafluoroantimonate or tetrafluoroborate alters the thermal latency temperature by over 40°C, making the chloride salt uniquely suited for moderate-temperature polymerization workflows [3]. Generic interchange without consideration of these structure-specific performance parameters leads to unpredictable outcomes in enzyme studies, water treatment, and materials applications.

Head-to-Head Quantitative Evidence: Where N-Benzylpyridinium Chloride Demonstrates Verifiable Differentiation


Competitive NAD⁺-Site Inhibition: N-Benzylpyridinium Chloride Binding Affinity Relative to Ring-Substituted Benzylpyridinium Analogs

In a direct head-to-head study of ten N1-benzylpyridinium chlorides against yeast alcohol dehydrogenase (YADH), Heitz and Anderson (1968) demonstrated that all compounds inhibited the enzyme competitively with respect to NAD⁺, confirming specific engagement at the pyridinium ring region of the cofactor binding site [1]. The unsubstituted parent compound N-benzylpyridinium chloride served as the reference inhibitor. Introduction of a charged carboxyl group at the 3-position (N1-benzyl-3-carboxyl-pyridinium chloride) significantly weakened binding compared to the 3-carboxamide derivative N1-benzylnicotinamide chloride. Conversely, a basic aminomethyl substituent (N1-benzyl-3-aminomethylpyridinium chloride) enhanced inhibitory potency beyond that of N1-benzylnicotinamide chloride. The parent N-benzylpyridinium chloride provides the benchmark unsubstituted scaffold against which all ring-substituted derivatives are measured for structure–activity relationships at the NAD⁺ binding site [1].

Enzyme inhibition Alcohol dehydrogenase NAD⁺ cofactor binding

Microbial Capture in Water Purification: N-Benzylpyridinium Chloride vs. Non-Benzyl Pyridinium Moieties

Kawabata (1993) systematically compared the microbial capture efficiency of pyridinium-type polymers bearing different N-substituents for removing bacteria, bacteriophages, and human pathogenic viruses from water [1]. Among all pyridinium groups examined, N-benzylpyridinium bromide and N-benzylpyridinium chloride were explicitly identified as 'most effective' for capturing microorganisms suspended in water [1][2]. Non-benzyl-substituted pyridinium polymers, including those with N-alkyl or N-phenyl groups, showed substantially lower capture capability. The benzyl group's hydrophobic and π-stacking properties are critical: introduction of excessive hydrophobic comonomer or increased cross-linking density reduced capture ability, confirming that the N-benzylpyridinium moiety itself, not merely bulk polymer hydrophobicity, is the functional determinant [1]. A nonwoven cloth filter coated with only 32 mg/g of N-benzyl-4-vinylpyridinium chloride–styrene copolymer effectively removed microorganisms, demonstrating that even low loading of the N-benzylpyridinium chloride functionality achieves practical disinfection performance [1].

Water purification Microbial capture Pyridinium-type polymers

Corrosion Inhibition: N-Benzylpyridinium Chloride Derivatives vs. Industrial Inhibitor KI-1 Benchmark

Pisanenko and co-workers synthesized a series of 3-(N-arylcarboxamido)-N-benzylpyridinium chlorides and evaluated their anti-corrosion performance on 08 kp steel in 3 M HCl at 20–80°C [1][2]. In a separate study, 3-(N-1-naphthylcarboxamido)-N-benzylpyridinium chloride and related N-benzylpyridinium derivatives exhibited significant anti-corrosion activity compared to the industrial inhibitor KI-1 [3]. The parent N-benzylpyridinium chloride scaffold, when appropriately substituted, achieves a corrosion inhibition coefficient (γ) that correlates exponentially with the calculated energy difference ΔE (HOMO–LUMO gap) and the fraction of electrons transferred (ΔN), establishing a predictive structure–property relationship [3]. While the unsubstituted parent compound N-benzylpyridinium chloride is a synthetic precursor for these anticorrosion agents, the N-benzylpyridinium core is the pharmacophore for metal surface adsorption; replacement with N-alkylpyridinium chloride abolishes the planar aromatic stacking geometry that maximizes protected surface area [3].

Corrosion inhibition Acid corrosion Steel protection

Thermal Latency in Cationic Polymerization: Chloride Counterion Determines Initiation Temperature Window

Lee, Takata, and Endo (1991) systematically investigated the thermal latency of a series of N-benzylpyridinium salts with varying counterions and para-substituents on the benzyl ring for cationic polymerization of cyclohexene oxide [1]. The chloride salt (N-benzylpyridinium chloride) exhibits a distinct thermal latency profile compared to hexafluoroantimonate and hexafluorophosphate analogs. The counterion identity directly controls the onset temperature of cationic initiation: the SbF₆⁻ salt initiates polymerization at a lower temperature than the PF₆⁻ salt, and the chloride salt occupies a different thermal activation window. Para-substitution on the benzyl ring with electron-donating groups (e.g., methoxy) further modulates latency. This counterion-dependent thermal response makes N-benzylpyridinium chloride specifically suitable for applications requiring initiation at moderate temperatures where hexafluoroantimonate salts would be prematurely activated [1].

Cationic polymerization Latent thermal catalyst Pyridinium salts

Binding Affinity at Horse Liver Alcohol Dehydrogenase: Quantitative Dissociation Constant Relative to Unsubstituted Pyridine

BindingDB-curated ChEMBL data report a dissociation constant (Kd) of 4.00 × 10⁴ nM (40 μM) for N-benzylpyridinium chloride against horse liver alcohol dehydrogenase (ADH S-chain), measured by spectrophotometric titration using ethanol as substrate [1]. This value quantifies the compound's affinity at the NAD⁺ cofactor binding site in a mammalian ADH isoform, complementing the yeast ADH competitive inhibition data. For context, unsubstituted pyridine inhibits ADH with Ki values on the order of 1.5 mM [2], indicating that the N-benzyl substitution enhances binding affinity by approximately 37-fold. The Kd of 40 μM positions N-benzylpyridinium chloride as a moderately potent ADH ligand suitable as a tool compound for cofactor-site competition studies.

Alcohol dehydrogenase Dissociation constant Spectrophotometric titration

Antimicrobial Spectrum: N-Benzylpyridinium Chloride Coagulation and Sedimentation Activity Relative to Non-Pyridinium Biocides

Beyond passive capture, water-soluble N-benzylpyridinium chloride-type polymers exhibit a dual antimicrobial mechanism: they both capture and actively coagulate/sediment microbial cells from suspension [1]. This coagulation–sedimentation activity is a functional differentiator from conventional quaternary ammonium biocides (e.g., benzalkonium chloride) that rely solely on membrane disruption. The pyridinium-type polymer, when added to microbial suspensions, causes aggregation and settling of bacterial cells, enabling physical removal via filtration or sedimentation rather than solely chemical kill [1]. This dual mechanism was demonstrated effective against both Gram-positive and Gram-negative bacteria as well as viruses. In contrast, non-benzyl N-alkylpyridinium polymers lacked this combined capture–coagulation profile [1].

Antimicrobial activity Microbial coagulation Water disinfection

Evidence-Backed Application Scenarios for N-Benzylpyridinium Chloride (CAS 2876-13-3) Procurement


NAD⁺ Cofactor Binding Site Probe in Dehydrogenase Enzyme Mechanism Studies

N-Benzylpyridinium chloride serves as the unsubstituted reference inhibitor for competitive binding studies at the NAD⁺ pyridinium ring pocket of alcohol dehydrogenase and related oxidoreductases. Researchers mapping structure–activity relationships for ring-substituted benzylpyridinium inhibitors require this parent compound as the baseline control to quantify the contribution of each substituent (carboxyl, carboxamide, aminomethyl) to binding affinity [1]. The competitive inhibition mode with respect to NAD⁺, confirmed by simultaneous binding with adenylic acid, makes it a reliable tool for distinguishing cofactor-site from substrate-site ligands [1].

N-Benzylpyridinium-Functionalized Filter Media for Microbial Water Purification

Nonwoven cloth filters coated with N-benzylpyridinium chloride-containing copolymers (e.g., N-benzyl-4-vinylpyridinium chloride–styrene at 32 mg/g loading) achieve effective removal of bacteria, bacteriophages, and human pathogenic viruses from drinking water without producing trihalomethane disinfection byproducts [1][2]. This application scenario is directly supported by the Kawabata (1993) demonstration that N-benzylpyridinium chloride and bromide were the most effective pyridinium groups for microbial capture. Water treatment R&D groups developing point-of-use filters or emergency water purification systems should prioritize N-benzylpyridinium chloride as the functional monomer over non-benzyl pyridinium alternatives [1].

Latent Thermal Initiator for Controlled Cationic Polymerization at Moderate Temperatures

N-Benzylpyridinium chloride functions as a latent thermal cationic initiator where the chloride counterion provides a thermal activation window suited for polymerization processes requiring delayed onset above ambient temperature but below decomposition thresholds of heat-sensitive monomers [1]. This application is distinguished from hexafluoroantimonate and hexafluorophosphate analogs, which initiate at lower or higher temperatures respectively. Polymer chemists developing UV-curable coatings, electronic encapsulants, or adhesive formulations where shelf stability at room temperature must coexist with rapid cure at moderate elevated temperature should select the chloride salt for its specific latency profile [1].

Corrosion Inhibitor Development Scaffold for Acidic Steel Protection

N-Benzylpyridinium chloride is the essential synthetic precursor for preparing 3-(N-arylcarboxamido)-N-benzylpyridinium chloride corrosion inhibitors that outperform the industrial benchmark KI-1 on 08 kp steel in 3 M HCl [1][2]. The N-benzylpyridinium core provides the molecular planarity required for maximal metal surface coverage; structure–property correlation studies show that the corrosion inhibition coefficient γ correlates exponentially with the HOMO–LUMO energy gap (ΔE), enabling predictive design of improved inhibitors [2]. Industrial corrosion laboratories developing acid-pickling inhibitors or oilfield acidizing corrosion protection should use this scaffold as the starting point for lead optimization.

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